An In-depth Technical Guide to the Crystal Structure Analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Prepared by: Gemini, Senior Application Scientist
Disclaimer: While 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is a known chemical entity[1][2][3], a complete, publicly archived crystal structure determination was not available at the time of this writing. This guide has been constructed as an expert-level case study to meticulously detail the essential workflows, analytical principles, and data interpretation required for such an analysis. The experimental data presented herein is representative of typical results for similar small organic molecules and is provided to illustrate the practical application of the described techniques.
Abstract
The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior and biological activity, forming the bedrock of modern drug design. This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a compound belonging to the pharmacologically significant hydrazide class. We detail the entire analytical pipeline, from synthesis and crystallization to data collection, structure solution, and advanced structural analysis. By explaining the causality behind key experimental decisions and theoretical underpinnings, this document serves as a technical resource for researchers and drug development professionals, demonstrating how a precise understanding of molecular conformation and supramolecular interactions informs rational drug design.
Introduction: The Significance of Hydrazide Scaffolds in Medicinal Chemistry
Hydrazide and its derivatives, particularly hydrazide-hydrazones, represent a privileged class of compounds in medicinal chemistry.[4][5] Their unique structural motif, characterized by an active (-CONHNH2) functional group, serves as a versatile synthon for creating a diverse array of heterocyclic compounds and bioactive molecules.[6] The scientific literature is replete with examples of hydrazide derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[5][7][8]
The biological function of a molecule is inextricably linked to its three-dimensional structure. Factors such as molecular conformation, intramolecular hydrogen bonding, and the ability to form specific intermolecular interactions with a biological target dictate its efficacy and specificity. Single-crystal X-ray diffraction is the definitive method for elucidating this atomic-level information.[9][10]
This guide focuses on 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a molecule incorporating the active hydrazide moiety, a chiral center, and a substituted nitrophenyl ring—features that suggest potential for complex intermolecular interactions. By determining its crystal structure, we can:
-
Define the exact molecular conformation: Understand the spatial arrangement of the flexible propanohydrazide chain relative to the rigid nitrophenyl group.
-
Identify key intramolecular interactions: Reveal non-covalent forces that stabilize the molecule's preferred shape.
-
Analyze the supramolecular assembly: Map the network of intermolecular hydrogen bonds and other contacts that govern how molecules pack in the solid state. This provides critical insights into crystal stability, solubility, and potential polymorphism.
This structural knowledge is invaluable for drug development professionals, enabling structure-activity relationship (SAR) studies and the rational design of next-generation analogues with improved therapeutic profiles.
The Experimental & Computational Workflow
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process requiring precision in both experimental execution and computational analysis. The causality behind each step is critical for obtaining a high-quality, publishable structure.
Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
The synthesis of hydrazides is conventionally achieved via the reaction of an ester with hydrazine hydrate.[7] This method is efficient and provides a clean product.
Protocol:
-
Ester Synthesis: The precursor, methyl 2-(3-methyl-4-nitrophenoxy)propanoate, is first synthesized. 3-Methyl-4-nitrophenol is reacted with methyl 2-bromopropanoate in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone. The mixture is refluxed for 12-18 hours.
-
Causality: Refluxing provides the necessary activation energy for the Sₙ2 reaction. K₂CO₃ acts as a base to deprotonate the phenol, creating a nucleophilic phenoxide ion that attacks the electrophilic carbon of the ester.
-
-
Hydrazide Formation: The synthesized ester (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (N₂H₄·H₂O, 3-5 equivalents) is added dropwise. The reaction mixture is refluxed for 8-12 hours.
-
Causality: The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the stable hydrazide. Using an excess of hydrazine drives the reaction to completion.
-
-
Purification: The reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol to remove unreacted hydrazine, and dried under vacuum. The purity is confirmed by NMR spectroscopy.
Crystallization
The goal of crystallization is to grow a single, defect-free crystal of sufficient size (~0.1-0.3 mm) for X-ray diffraction. Slow evaporation is the most common and effective technique for small molecules.
Protocol:
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/dichloromethane) to create a saturated or near-saturated solution.
-
Causality: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, crystallization will not occur; if too low, the compound will not dissolve.
-
-
Slow Evaporation: The solution is placed in a small vial, which is loosely covered (e.g., with perforated parafilm). This vial is placed in a larger, sealed container.
-
Causality: Loosely covering the vial allows the solvent to evaporate very slowly over several days or weeks. This slow process allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing defects and preventing the rapid precipitation of an amorphous powder.
-
-
Crystal Harvesting: Once suitable crystals have formed, one is carefully selected and mounted on a cryoloop for data collection.
X-ray Data Collection
Data collection is performed using a single-crystal X-ray diffractometer. The crystal is cryo-cooled to minimize thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data.[11]
Protocol:
-
Mounting and Cooling: A well-defined single crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas.
-
Causality: At 100 K, atomic vibrations are significantly reduced, which improves the resolution of the diffraction data. Flash-cooling prevents the formation of crystalline ice, which would produce its own diffraction pattern.
-
-
Data Acquisition: The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[10] A series of diffraction images are collected as the crystal is rotated.[10]
-
Causality: As the crystal rotates, different crystallographic planes are brought into the correct orientation to satisfy Bragg's Law and produce diffraction spots. Collecting data over a full rotation (or a symmetry-unique portion) ensures a complete dataset is measured.[12]
-
-
Data Processing: The raw diffraction images are processed using software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensity of each spot, and applying corrections for experimental factors (e.g., Lorentz-polarization).[13] The output is a reflection file (.hkl file) containing the Miller indices (h,k,l) and intensity for each reflection.
Structure Solution
The "phase problem" in crystallography means we measure diffraction intensities but lose the phase information needed to directly calculate the electron density map.[13] Structure solution is the process of finding an initial set of phases.
Protocol:
-
Phase Determination: For small molecules, "Direct Methods" or, more modernly, "Intrinsic Phasing" algorithms are used. Software like SHELXT or SIR is highly effective.[14]
-
Causality: These methods use statistical relationships between the intensities of strong reflections to derive an initial set of phases. This allows for the calculation of a first electron density map.
-
-
Model Building: The program automatically identifies peaks in the initial map and attempts to build a chemically sensible molecular fragment. The output is an instruction file (.ins file) containing the preliminary atomic coordinates.
Structure Refinement
Refinement is an iterative process of optimizing the initial atomic model to achieve the best possible fit with the experimental diffraction data. The program SHELXL is the industry standard for this process.[15][16][17]
Protocol:
-
Least-Squares Refinement: The atomic coordinates, and later their anisotropic displacement parameters (describing atomic motion), are adjusted using a least-squares algorithm to minimize the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the model in the .ins file).[16]
-
Difference Fourier Maps: After each cycle of refinement, a difference electron density map is calculated. This map reveals locations where the model is incorrect. Positive peaks (in green) indicate missing atoms (like hydrogen atoms), while negative peaks (in red) suggest atoms that are misplaced or should be removed.
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference map and then constrained to ride on their parent atoms with idealized geometries.
-
Convergence: The refinement continues until the model converges, meaning further adjustments do not significantly improve the fit. Convergence is judged by a stable R-factor (agreement factor) and a flat difference map. The final, refined model is saved as a Crystallographic Information File (CIF).
Results and Discussion: A Structural Examination
The following sections detail the expected structural features of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide based on the rigorous application of the workflow described above.
Crystal Data and Structure Refinement
A successful analysis would yield a comprehensive set of crystallographic parameters, summarized in a standard format.
| Table 1: Representative Crystal Data and Structure Refinement Details | |
| Identification code | 2-(3-Methyl-4-nitrophenoxy)propanohydrazide |
| Empirical formula | C₁₀H₁₃N₃O₄ |
| Formula weight | 239.23 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, α = 90° |
| b = 15.2(1) Å, β = 98.5(1)° | |
| c = 9.1(1) Å, γ = 90° | |
| Volume | 1155(2) ų |
| Z | 4 |
| Density (calculated) | 1.375 Mg/m³ |
| Absorption coefficient | 0.108 mm⁻¹ |
| F(000) | 504 |
| Theta range for data collection | 2.5° to 27.5° |
| Reflections collected | 8950 |
| Independent reflections | 2650 [R(int) = 0.035] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.128 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Note: Unit cell parameters and refinement statistics are hypothetical but representative of a well-refined small molecule structure.
Molecular Structure
The refined structure would reveal the precise bond lengths, angles, and torsion angles, defining the molecule's conformation. The 3-methyl-4-nitrophenoxy group is expected to be largely planar. The key conformational flexibility lies in the propanohydrazide side chain. The torsion angles around the C-O, C-C, and C-N bonds would dictate the overall shape of the molecule.
Supramolecular Assembly and Hydrogen Bonding
The hydrazide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This functionality is expected to dominate the crystal packing, forming a robust network of intermolecular interactions.
| Table 2: Representative Hydrogen Bond Geometry (Å, °) | |
| D—H···A | d(D-H) |
| N2—H2A···O1ⁱ | 0.88 |
| N3—H3B···O4ⁱⁱ | 0.88 |
| Symmetry codes: (i) -x+1, y-1/2, -z+3/2; (ii) x, -y+1/2, z-1/2. Parameters are representative. |
The primary interaction would likely be a strong N-H···O=C hydrogen bond, linking the hydrazide groups of adjacent molecules into chains or dimers.[18] The nitro group's oxygen atoms are also potent hydrogen bond acceptors and could participate in weaker C-H···O interactions with methyl or aromatic C-H groups, further stabilizing the three-dimensional architecture.
Hirshfeld Surface Analysis
To provide a more quantitative and visual understanding of all intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[19][20][21] This technique generates a surface around a molecule defined by the points where the electron contribution from the molecule is equal to the contribution from all its neighbors.[21]
-
d_norm Surface: The surface is mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact.[22] Strong interactions, such as hydrogen bonds, appear as intense red spots on the d_norm surface, indicating that the atoms are closer than their van der Waals radii sum.[20] Weaker contacts appear in white or blue.
-
2D Fingerprint Plots: The Hirshfeld surface can be deconstructed into a 2D "fingerprint" plot, which summarizes all intermolecular contacts.[19][23] The plot shows the distance to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ).
-
H···H contacts: Typically appear as a large, diffuse region in the center of the plot, often comprising the largest percentage of the surface area.[22]
-
O···H/H···O contacts: Appear as distinct, sharp "spikes." The N-H···O hydrogen bonds would be clearly visible as the sharpest and lowest spikes in this plot.
-
C···H/H···C contacts: These represent weaker interactions and appear as "wings" on either side of the main diagonal.
-
This analysis provides a holistic view of the crystal packing forces, moving beyond just classical hydrogen bonds to quantify every atomic contact that stabilizes the crystal lattice.[23]
Conclusion and Implications for Drug Development
This in-depth guide outlines the essential, state-of-the-art workflow for the complete crystal structure analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. Through a combination of meticulous experimental protocols and rigorous computational refinement, this analysis yields a precise, atomic-resolution model of the molecule.
The resulting structural data provides critical insights for drug development:
-
Pharmacophore Modeling: The determined solid-state conformation serves as a validated starting point for understanding the molecule's shape and for pharmacophore modeling, which can predict how it might interact with a biological target.
-
Structure-Activity Relationships (SAR): By understanding the key intermolecular interactions (e.g., the specific N-H donor and C=O acceptor sites), medicinal chemists can rationally design new analogues. For example, modifying substituents on the phenyl ring could modulate crystal packing, solubility, or introduce new interaction sites without disrupting the core hydrogen-bonding scaffold.
-
Physicochemical Properties: The crystal packing analysis informs an understanding of the material's properties, such as stability and solubility. Identifying strong, directional hydrogen bond networks can explain high melting points or low solubility, guiding formulation strategies.
References
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available at: [Link]
-
MDPI. (n.d.). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. Available at: [Link]
-
Wisdomlib. (2025). Hydrazide–hydrazone derivatives: Significance and symbolism. Wisdomlib. Available at: [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(15), 4437. Available at: [Link]
-
Royal Society of Chemistry. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications. Available at: [Link]
-
Scirp.org. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Available at: [Link]
-
MDPI. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one. MDPI. Available at: [Link]
-
Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]
-
Saleh, M. Y., Sadeek, S. A., & Saeed, Z. F. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 14(10), 5539-5546. Available at: [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]
-
Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]
-
Semantic Scholar. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Semantic Scholar. Available at: [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 2934–2957. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). The SHELX package. MIT OpenCourseWare. Available at: [Link]
- Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites.
-
Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. University of Missouri. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]
-
Mancheño, J. M. (2013). X-ray Diffraction Data Collection. CSIC. Available at: [Link]
-
National Institutes of Health. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. Available at: [Link]
-
National Institutes of Health. (2014). Crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one. NIH. Available at: [Link]
-
International Union of Crystallography. (2016). Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one. IUCr. Available at: [Link]
-
National Institutes of Health. (2018). Crystal structures and Hirshfeld surface analyses of various methyl acetate derivatives. NIH. Available at: [Link]
-
National Institutes of Health. (2025). Synthesis and crystal structure of a 1,5-benzodiazepine derivative. NIH. Available at: [Link]
-
National Institutes of Health. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. NIH. Available at: [Link]
Sources
- 1. 2-(3-Methyl-4-nitrophenoxy)propanohydrazide | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 2. 2-(3-methyl-4-nitrophenoxy)propanohydrazide,(CAS# 588681-42-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 2-(3-Methyl-4-nitrophenoxy)propanohydrazide | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 4. Hydrazide–hydrazone derivatives: Significance and symbolism [wisdomlib.org]
- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 12. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 13. X-ray Data Collection Course [mol-xray.princeton.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 21. mdpi.com [mdpi.com]
- 22. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]
- 23. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
